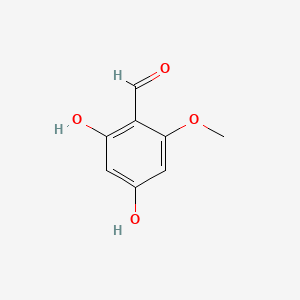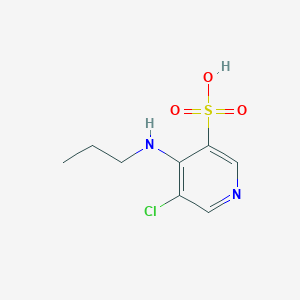
5-Chloro-4-(propylamino)pyridine-3-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-(propylamino)pyridine-3-sulfonic acid is a chemical compound with the molecular formula C8H11ClN2O3S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a chloro group, a propylamino group, and a sulfonic acid group attached to the pyridine ring. These functional groups confer specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(propylamino)pyridine-3-sulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorination: Introduction of the chloro group at the 5-position of the pyridine ring.
Amination: Substitution of a hydrogen atom with a propylamino group at the 4-position.
Sulfonation: Introduction of the sulfonic acid group at the 3-position.
These reactions are carried out under controlled conditions, often involving specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process includes:
Bulk Chlorination: Using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amination: Employing propylamine in the presence of a suitable base.
Sulfonation: Utilizing sulfur trioxide or chlorosulfonic acid under controlled temperature and pressure.
化学反应分析
Types of Reactions
5-Chloro-4-(propylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfonic acid group to a sulfonyl group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonyl compounds, and substituted pyridine derivatives .
科学研究应用
5-Chloro-4-(propylamino)pyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 5-Chloro-4-(propylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid
- 5-Chloro-4-(ethylamino)pyridine-3-sulfonic acid
- 5-Chloro-4-(butylamino)pyridine-3-sulfonic acid
Uniqueness
5-Chloro-4-(propylamino)pyridine-3-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective .
属性
分子式 |
C8H11ClN2O3S |
|---|---|
分子量 |
250.70 g/mol |
IUPAC 名称 |
5-chloro-4-(propylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C8H11ClN2O3S/c1-2-3-11-8-6(9)4-10-5-7(8)15(12,13)14/h4-5H,2-3H2,1H3,(H,10,11)(H,12,13,14) |
InChI 键 |
SXTSWJPXLSJKSZ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=C(C=NC=C1S(=O)(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


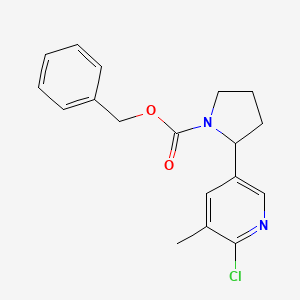
![2-[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-2-(acetyloxymethyl)-5-hydroxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate](/img/structure/B11814400.png)

![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]-phenyl}prop-2-enoic acid](/img/structure/B11814414.png)
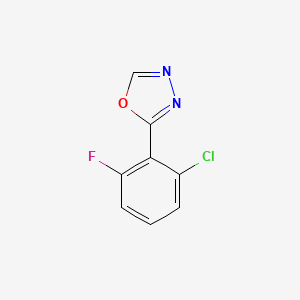
![Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814440.png)



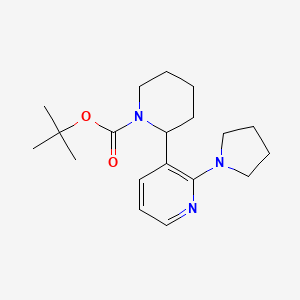
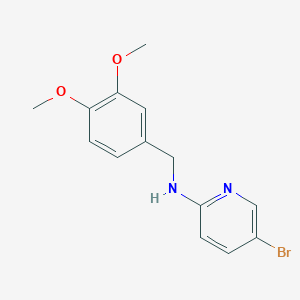
![2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11814480.png)
